Tiazotic acid

概要

説明

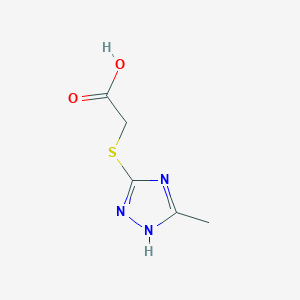

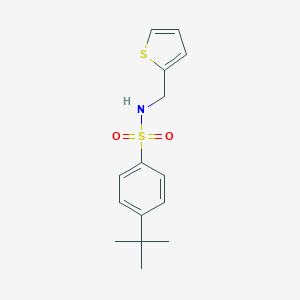

チアゾチン酸は、チオトリアゾリンやチオコールなどの商品名でも知られており、化学式はC5H7N3O2Sです。 ロシア、ウクライナ、ウズベキスタンなどの国々では、主に抗酸化作用を持つ薬剤として、虚血性心疾患の治療に使用されています 。 COVID-19患者の心臓機能改善の可能性についても研究されています .

2. 製法

合成経路と反応条件: チアゾチン酸は、トリアゾール環の形成とそれに続く官能基化を含む一連の化学反応によって合成できます。 合成は通常、塩基性条件下で5-メチル-1H-1,2,4-トリアゾール-3-チオールとクロロ酢酸を反応させることで、目的の生成物が得られます .

工業的生産方法: チアゾチン酸の工業的生産は、同様の合成経路を用いていますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、最終生成物が医薬品規格に適合することを保証するために、再結晶やクロマトグラフィーなどの複数の精製工程が含まれることがよくあります .

反応の種類:

酸化: チアゾチン酸は、特に硫黄含有部分のために、酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この化合物は、水素化ホウ素ナトリウムなどの試薬を使用して還元することができ、還元された硫黄種が生成されます。

置換: チアゾチン酸は求核置換反応に関与することができ、適切な条件下でチオール基が他の求核剤に置換される可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム。

置換: アミンやアルコールなどのさまざまな求核剤。

生成される主要な生成物:

酸化: スルホキシドとスルホン。

還元: チオールと関連する還元された硫黄化合物。

置換: チオール基が置換された誘導体。

4. 科学研究への応用

チアゾチン酸は、さまざまな科学研究で応用されています。

化学: 有機合成における試薬として、および硫黄含有ヘテロ環の研究のためのモデル化合物として使用されています。

生物学: 抗酸化作用と生物系における酸化ストレスの調節能力が調査されています。

医学: 虚血性心疾患の治療に使用され、COVID-19後遺症の治療における潜在的な利点が研究されています肝臓と心臓血管系の保護にも有望であることが示されています.

工業: 医薬品の開発や、その他の生物活性化合物の合成における中間体として用いられています。

科学的研究の応用

Tiazotic acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.

Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress in biological systems.

Medicine: Used in the treatment of ischemic heart disease and studied for its potential benefits in treating post-COVID-19 syndromeIt has also shown promise in protecting the liver and cardiovascular system.

Industry: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

作用機序

チアゾチン酸は、主に抗酸化作用によって効果を発揮します。フリーラジカルを消去し、細胞の酸化ストレスを軽減します。 この化合物は、免疫調節作用、抗炎症作用、肝保護作用も有しています 。 その分子標的は、酸化ストレスや炎症に関与するさまざまな酵素やシグナル伝達経路を含みます .

類似の化合物:

チオトリアゾリン: チアゾチン酸の別の名前で、互換的に使用されます。

トリアゾール誘導体: トリアゾール環を含む化合物、例えば1,2,4-トリアゾールとその誘導体。

比較: チアゾチン酸は、抗酸化作用、抗炎症作用、肝保護作用を組み合わせた独特の性質を持っています。 他のトリアゾール誘導体はこれらの作用のいくつかを示す可能性がありますが、チアゾチン酸の特定の構造により、複数の経路を同時に標的にすることが可能となり、酸化ストレスや炎症関連の疾患の治療に特に効果的です .

生化学分析

Biochemical Properties

Tiazotic acid has been reported to have immunomodulatory, anti-inflammatory, antioxidant, anti-ischemic, cardio- and endothelioprotective, antiplatelet, and hepatoprotective activity

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . During COVID-19, endothelial dysfunction develops associated with NO deficiency with a decrease in the level of SH compounds. This compound has been shown to have a significant increase in the eNOS content, indicating the presence of endothelioprotective activity of the drug .

準備方法

Synthetic Routes and Reaction Conditions: Tiazotic acid can be synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent functionalization. The synthesis typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly due to its sulfur-containing moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced sulfur species.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and related reduced sulfur compounds.

Substitution: Derivatives with substituted thiol groups.

類似化合物との比較

Thiotriazoline: Another name for tiazotic acid, used interchangeably.

Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole and its derivatives.

Comparison: this compound is unique due to its combination of antioxidant, anti-inflammatory, and hepatoprotective properties. While other triazole derivatives may exhibit some of these effects, this compound’s specific structure allows it to target multiple pathways simultaneously, making it particularly effective in treating conditions related to oxidative stress and inflammation .

特性

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-3-6-5(8-7-3)11-2-4(9)10/h2H2,1H3,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUNWHNRDPRNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214967 | |

| Record name | Tiazotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64679-65-8 | |

| Record name | 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64679-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiazotic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064679658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64679-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiazotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAZOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEZ00M9XKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What evidence suggests Tiazotic acid could be beneficial for cardiovascular health, particularly in the context of prenatal hypoxia?

A1: Research indicates that this compound may hold promise as a cardioprotective agent, particularly in cases of cardiovascular complications arising from prenatal hypoxia. A study by Ukrainian researchers explored the impact of prenatal hypoxia (PH) induced in rats and the potential of various compounds, including this compound, to mitigate the negative cardiovascular effects []. The researchers observed that PH led to a decreased heart rate and an imbalance in the autonomic nervous system regulation of the heart, suggesting a shift towards parasympathetic dominance. This dominance can lead to issues like sinus blockade, potentially increasing the risk of rhythm disturbances. Interestingly, this compound demonstrated a positive effect in these rats, helping to normalize the heart's electrical activity and partially restoring the balance in the autonomic nervous system's control over the heart []. This suggests that this compound could potentially be useful in mitigating some of the long-term cardiovascular consequences of prenatal hypoxia.

A2: The Ukrainian study compared this compound's efficacy with two other compounds: Angiolin and Meldonium. Both of these compounds, like this compound, are known to influence nitric oxide (NO) signaling pathways, which are crucial for cardiovascular health []. Interestingly, the study found a varied response to these compounds. Angiolin demonstrated the most pronounced positive effect on normalizing heart rate and autonomic nervous system balance, surpassing both this compound and Meldonium. This compound demonstrated a moderate effect, showing better outcomes compared to Meldonium in this particular study []. This suggests that while all three compounds act upon NO-related pathways, their specific mechanisms of action and subsequent effects on cardiac function might differ. This highlights the need for further research to fully understand the individual actions of these compounds and their optimal use in different clinical contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B350235.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B350251.png)

![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-butyramide](/img/structure/B350254.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B350262.png)

![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)

![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)

![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)

![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)

![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)